![molecular formula C7H5N3O B1391333 [1,2,4]Triazolo[1,5-a]pyridin-6-carbaldehyd CAS No. 614750-81-1](/img/structure/B1391333.png)

[1,2,4]Triazolo[1,5-a]pyridin-6-carbaldehyd

Übersicht

Beschreibung

“[1,2,4]Triazolo[1,5-a]pyridine-6-carbaldehyde” is a compound that belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines . This class of compounds has been found to be remarkably versatile in drug design due to its relatively simple structure . They have been proposed as possible surrogates of the purine ring and have been described as potentially viable bio-isosteres of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyridine derivatives has been reported in various studies . The Dimroth rearrangement of [1,2,4]triazolo[3,4-a]pyridine is an effective method for producing [1,2,4]triazolo[1,5-a]pyridine with acceptor substituents in the pyridine ring .Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[1,5-a]pyridine derivatives is similar to that of purines, which has led to studies investigating these derivatives as possible isosteric replacements for purines .Chemical Reactions Analysis

The chemical reactions involving [1,2,4]triazolo[1,5-a]pyridine derivatives are diverse and have been explored in various studies . For instance, one study reported that a compound with a [1,2,4]triazolo[1,5-a]pyridine scaffold significantly arrested cell cycle at the G2/M phase, induced apoptosis in a dose-dependent manner, and disrupted microtubule networks .Wissenschaftliche Forschungsanwendungen

Antidepressiva-Anwendungen

Die Entdeckung von Trazodon, einem [1,2,4]-Triazolopyridin-Derivat, als selektiver Serotonin-Wiederaufnahmehemmer zur Behandlung von Depressionen hat das Interesse an Triazolopyridinen geweckt . Es ist möglich, dass „[1,2,4]Triazolo[1,5-a]pyridin-6-carbaldehyd“ für ähnliche Anwendungen bei neuropsychiatrischen Erkrankungen untersucht werden könnte.

Therapeutische Ziele bei Stoffwechselstörungen

Isoformen von Fettsäure-bindenden Proteinen (FABPs) wie FABP4 und FABP5 sind potenzielle therapeutische Ziele für Erkrankungen wie Dyslipidämie, koronare Herzkrankheit und Diabetes . Triazolopyridine wurden für ihr Potenzial zur gezielten Ansteuerung dieser Proteine erkannt.

Antikrebsmittel

Triazolopyridin-Derivate wurden weit verbreitet zur Entwicklung von Antikrebsmitteln eingesetzt, die auf verschiedene Ziele wie Tubulin und CDK2 wirken . Die spezifische Verbindung könnte auf ihre Wirksamkeit als Antikrebsmittel untersucht werden.

Landwirtschaftliche Chemie

Diese Klasse von Verbindungen hat in der Landwirtschaft und der pharmazeutischen Chemie verschiedene wichtige Strukturen gezeigt , was auf potenzielle Anwendungen bei der Steigerung der landwirtschaftlichen Produktivität oder dem Schutz von Nutzpflanzen vor Schädlingen und Krankheiten hindeutet.

Anti-mikrobielle Aktivität

Triazolopyridine wurden für ihre antibakteriellen und antifungalen Eigenschaften bekannt , was darauf hindeutet, dass „this compound“ zur Bekämpfung mikrobieller Infektionen weiter erforscht werden könnte.

Antivirale und antiparasitäre Eigenschaften

Das Gerüst der Triazolopyridine ist in Strukturen mit antiviralen und antiparasitären Aktivitäten vorhanden , was sie bei der Entwicklung von Behandlungen gegen Virusinfektionen und parasitäre Befälle wertvoll machen könnte.

Methoden der chemischen Synthese

Zu den jüngsten Entwicklungen gehören mechanochemische Methoden zur Gewinnung von Triazolopyridinen über [3 + 2]-Cycloadditionsreaktionen , die für die Synthese von „this compound“ relevant sein könnten.

Strategie der molekularen Hybridisierung

Die Strategie der molekularen Hybridisierung wurde verwendet, um Triazolopyridin-Derivate mit verbesserten pharmakologischen Aktivitäten zu entwickeln und zu synthetisieren . Dieser Ansatz könnte auf „this compound“ angewendet werden, um neue therapeutische Mittel zu entwickeln.

Safety and Hazards

Zukünftige Richtungen

The future directions for research on [1,2,4]triazolo[1,5-a]pyridine derivatives are promising. These compounds have potential applications in medicinal chemistry, particularly in the development of new treatments for cancer and other diseases . Further studies are needed to fully understand their mechanisms of action and to optimize their physical and chemical properties for therapeutic use.

Wirkmechanismus

Target of Action

Compounds with a similar structure, such as 1,2,4-triazolo[1,5-a]pyridine, have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction.

Mode of Action

It’s likely that it interacts with its targets through a similar mechanism as other 1,2,4-triazolo[1,5-a]pyridine derivatives, which typically involve binding to the active site of the target protein and modulating its activity .

Biochemical Pathways

Given its structural similarity to 1,2,4-triazolo[1,5-a]pyridine, it may impact pathways related to immune response, oxygen sensing, and signal transduction

Result of Action

Similar compounds have been found to exhibit antiproliferative activities against various cancer cell lines . They can inhibit the growth and colony formation of cancer cells, induce cell apoptosis and cell cycle arrest, and regulate cell cycle-related and apoptosis-related proteins .

Biochemische Analyse

Biochemical Properties

[1,2,4]Triazolo[1,5-a]pyridine-6-carbaldehyde plays a crucial role in biochemical reactions, particularly as an inhibitor of enzymes such as JAK1, JAK2, and PHD-1 . These interactions are essential for its biological activity, as the compound binds to the active sites of these enzymes, inhibiting their function. This inhibition can lead to various downstream effects, including the modulation of signaling pathways and gene expression .

Cellular Effects

The effects of [1,2,4]Triazolo[1,5-a]pyridine-6-carbaldehyde on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This modulation can result in cell cycle arrest, apoptosis, and changes in gene expression, highlighting the compound’s potential as an anticancer agent .

Molecular Mechanism

At the molecular level, [1,2,4]Triazolo[1,5-a]pyridine-6-carbaldehyde exerts its effects through binding interactions with specific biomolecules. It acts as an inhibitor of enzymes such as JAK1, JAK2, and PHD-1, binding to their active sites and preventing their normal function . This inhibition can lead to changes in gene expression and cellular metabolism, contributing to its therapeutic potential .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of [1,2,4]Triazolo[1,5-a]pyridine-6-carbaldehyde can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, allowing for sustained biological activity over extended periods .

Dosage Effects in Animal Models

The effects of [1,2,4]Triazolo[1,5-a]pyridine-6-carbaldehyde vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as enzyme inhibition and modulation of signaling pathways . At higher doses, toxic or adverse effects may occur, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

[1,2,4]Triazolo[1,5-a]pyridine-6-carbaldehyde is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its biological activity . These interactions can affect metabolic flux and metabolite levels, contributing to the compound’s overall pharmacological profile .

Transport and Distribution

The transport and distribution of [1,2,4]Triazolo[1,5-a]pyridine-6-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of [1,2,4]Triazolo[1,5-a]pyridine-6-carbaldehyde is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms are essential for its role in modulating cellular processes and exerting its therapeutic effects .

Eigenschaften

IUPAC Name |

[1,2,4]triazolo[1,5-a]pyridine-6-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O/c11-4-6-1-2-7-8-5-9-10(7)3-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYLGZKAGHAOGFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=NN2C=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20665453 | |

| Record name | [1,2,4]Triazolo[1,5-a]pyridine-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20665453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

614750-81-1 | |

| Record name | [1,2,4]Triazolo[1,5-a]pyridine-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20665453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

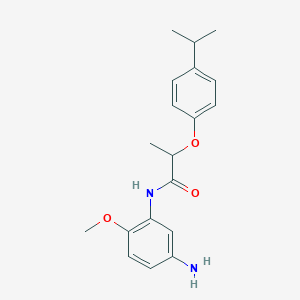

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

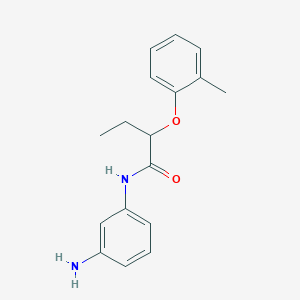

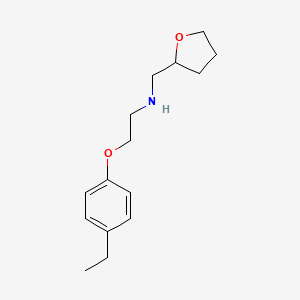

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

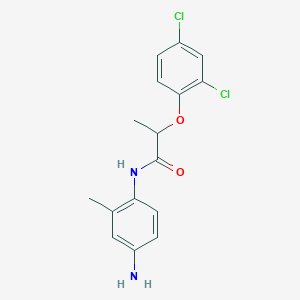

![N-(5-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]butanamide](/img/structure/B1391265.png)

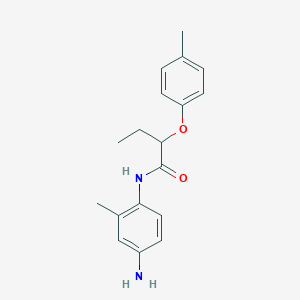

![N-(3-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-propanamide](/img/structure/B1391270.png)

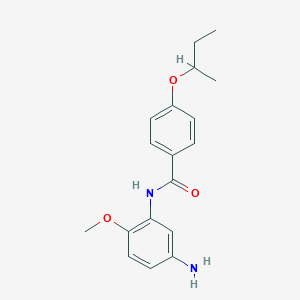

![N-[2-(4-Chloro-2-methylphenoxy)ethyl]-1-heptanamine](/img/structure/B1391271.png)

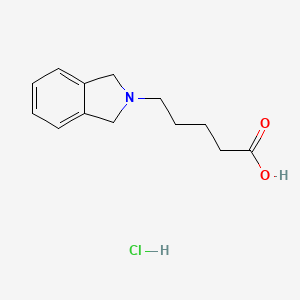

![N-[2-(4-Chlorophenoxy)propyl]cyclohexanamine](/img/structure/B1391273.png)